

# DSR-141562: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | DSR-141562 |           |  |  |
| Cat. No.:            | B2406171   | Get Quote |  |  |

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of **DSR-141562**, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. **DSR-141562** is a valuable tool for investigating the role of PDE1 in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia.

### Introduction

**DSR-141562** is an orally active and brain-penetrant small molecule that selectively inhibits the PDE1 enzyme family, with a preferential affinity for the PDE1B isoform.[1] By inhibiting PDE1, **DSR-141562** prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a multitude of intracellular signaling pathways.[2] The elevation of cGMP levels in the brain is a key mechanism of action for **DSR-141562**, which has shown promise in preclinical models of schizophrenia by addressing positive, negative, and cognitive symptoms.[1]

Suppliers for Research Purposes:

- MedchemExpress
- ProbeChem

## **Quantitative Data**



The following tables summarize the key quantitative data for **DSR-141562** based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of DSR-141562

| Target      | IC50 (nM) |
|-------------|-----------|
| Human PDE1A | 97.6      |
| Human PDE1B | 43.9      |
| Human PDE1C | 431.8     |

Data from MedchemExpress and ProbeChem product pages.

Table 2: In Vivo Pharmacological Effects of DSR-141562

| Experimental<br>Model                                         | Species  | DSR-141562 Dose<br>Range (mg/kg, oral) | Observed Effect                         |
|---------------------------------------------------------------|----------|----------------------------------------|-----------------------------------------|
| Methamphetamine-<br>Induced Locomotor<br>Hyperactivity        | Rat      | 3 - 30                                 | Potent inhibition of hyperactivity      |
| Phencyclidine-<br>Induced Social<br>Interaction Deficit       | Mouse    | 0.3 - 3                                | Reversal of social interaction deficits |
| Phencyclidine-<br>Induced Novel Object<br>Recognition Deficit | Rat      | 0.3 - 3                                | Reversal of recognition deficits        |
| Object Retrieval with<br>Detour Task                          | Marmoset | 3 and 30                               | Improved performance                    |
| cGMP Levels in<br>Cerebrospinal Fluid                         | Monkey   | 30 and 100                             | Significant elevation of cGMP           |

Data summarized from Enomoto et al., 2019.[1]



## **Signaling Pathway**

**DSR-141562**'s mechanism of action is centered on the modulation of cyclic nucleotide signaling pathways. The diagram below illustrates the core pathway affected by **DSR-141562**.



Click to download full resolution via product page

DSR-141562 Mechanism of Action.

## **Experimental Protocols**



The following are detailed protocols for key in vivo experiments based on the study by Enomoto et al. (2019). Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.

## Methamphetamine-Induced Locomotor Hyperactivity in Rats

This protocol is designed to assess the potential of **DSR-141562** to ameliorate the hyper-dopaminergic state, a model for positive symptoms of schizophrenia.

#### **Experimental Workflow:**



Click to download full resolution via product page

Methamphetamine-Induced Hyperactivity Workflow.

Materials:



- Male Sprague-Dawley rats
- DSR-141562
- · Methamphetamine hydrochloride
- Vehicle for DSR-141562 (e.g., 0.5% methylcellulose)
- Saline
- Locomotor activity chambers equipped with infrared sensors

#### Procedure:

- Acclimation: Individually place rats in the locomotor activity chambers and allow them to acclimate for at least 60 minutes.
- DSR-141562 Administration: Administer DSR-141562 orally at doses of 3, 10, or 30 mg/kg, or the vehicle.
- Methamphetamine Administration: 30 minutes after DSR-141562 administration, administer methamphetamine subcutaneously at a dose of 1 mg/kg or saline.
- Data Collection: Immediately after methamphetamine administration, record locomotor activity for 90 minutes.
- Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of DSR-141562-treated groups to the vehicle-treated, methamphetaminestimulated group.

## Phencyclidine-Induced Social Interaction Deficit in Mice

This model assesses the efficacy of **DSR-141562** in reversing social withdrawal, a negative symptom of schizophrenia, induced by the NMDA receptor antagonist phencyclidine (PCP).

Experimental Workflow:





Click to download full resolution via product page

#### Social Interaction Test Workflow.

#### Materials:

- Male ddY mice
- DSR-141562
- Phencyclidine hydrochloride (PCP)
- Vehicle for **DSR-141562**
- Saline



- · Open-field arena
- Video recording and analysis software

#### Procedure:

- PCP Treatment: Administer PCP (10 mg/kg, s.c.) or saline to mice once daily for 14 consecutive days.
- Withdrawal Period: Allow a 7-day withdrawal period after the last PCP injection.
- DSR-141562 Administration: On the test day, administer DSR-141562 orally at doses of 0.3,
  1, or 3 mg/kg, or the vehicle.
- Habituation: 60 minutes after DSR-141562 administration, place the test mouse in the openfield arena for a habituation period.
- Social Interaction Test: After habituation, introduce an unfamiliar, untreated mouse into the arena.
- Data Collection: Record the behavior of the pair for 10 minutes.
- Analysis: Manually or using automated software, score the total time the test mouse spends in active social interaction (e.g., sniffing, grooming, following).

## Phencyclidine-Induced Novel Object Recognition Deficit in Rats

This protocol evaluates the potential of **DSR-141562** to improve cognitive deficits, specifically recognition memory, in a PCP-induced model in rats.

**Experimental Workflow:** 





Click to download full resolution via product page

**Novel Object Recognition Workflow.** 

Materials:



- Male Sprague-Dawley rats
- DSR-141562
- Phencyclidine hydrochloride (PCP)
- Vehicle for **DSR-141562**
- Saline
- Open-field test box
- A variety of objects differing in shape, color, and texture
- Video recording and analysis software

#### Procedure:

- PCP Treatment: Administer PCP (2 mg/kg, s.c.) or saline to rats twice daily for 7 consecutive days.
- Withdrawal Period: Allow a 7-day withdrawal period.
- Habituation: Habituate the rats to the empty test box for 10 minutes per day for 3 days prior to the test day.
- **DSR-141562** Administration: On the test day, administer **DSR-141562** orally at doses of 0.3, 1, or 3 mg/kg, or the vehicle.
- Training Session (T1): 60 minutes after **DSR-141562** administration, place the rat in the test box containing two identical objects and allow it to explore for 5 minutes.
- Retention Interval: Return the rat to its home cage for a 1-hour retention interval.
- Test Session (T2): Place the rat back in the test box, which now contains one of the familiar objects from T1 and one novel object. Allow the rat to explore for 5 minutes.



- Data Collection: Record the exploration time for each object during the test session.
  Exploration is typically defined as the nose being oriented toward the object within a 2 cm distance.
- Analysis: Calculate a discrimination index: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

### **Disclaimer**

These application notes and protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease:
  A review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DSR-141562: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-supplier-for-research-purposes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com